2,8-Dimethyl-1,5-naphthyridine
Overview
Description
2,8-Dimethyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 2,8-Dimethyl-1,5-naphthyridine is the Plasmodium falciparum phosphatidylinositol-4-kinase . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. By inhibiting this enzyme, the compound can disrupt the parasite’s life cycle and prevent it from causing disease .
Mode of Action
This compound interacts with its target by binding to the active site of the Plasmodium falciparum phosphatidylinositol-4-kinase . This binding inhibits the enzyme’s activity, preventing it from carrying out its normal function in the parasite’s life cycle . The compound also acts as a ligand, coordinating to Pd(II) in aqueous solutions to produce complexes .
Biochemical Pathways
The inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase by this compound affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This disruption of the parasite’s life cycle can prevent it from reproducing and causing disease .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and to be distributed widely in the body
Result of Action
The result of this compound’s action is the inhibition of the Plasmodium falciparum parasite’s life cycle, which can prevent the parasite from causing malaria . In addition, some 1,8-naphthyridine derivatives have shown cytotoxic activity against HepG2 liver cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its target . Additionally, the presence of other compounds, such as alkyl halides, can react with 1,5-naphthyridines to produce different compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Dimethyl-1,5-naphthyridine can be synthesized through various methods. One common approach is the Skraup synthesis, which involves the reaction of 3-amino-4-methylpyridine with acetaldehyde . Another method involves starting from 6-methoxy-3-aminopyridine to prepare 2-hydroxy-6-methyl-1,5-naphthyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
2,8-Dimethyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: This compound has a similar structure but different nitrogen atom arrangements.
2,7-Dimethyl-1,8-naphthyridine: This compound has similar substituents but different positions on the naphthyridine ring.
Uniqueness
2,8-Dimethyl-1,5-naphthyridine is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,8-dimethyl-1,5-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-11-9-4-3-8(2)12-10(7)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRUQWOUYITHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC(=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465351 | |
Record name | 2,8-dimethyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764717-59-1 | |
Record name | 2,8-dimethyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.